molecular formula C11H8BrN3 B8498066 7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline

7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B8498066
M. Wt: 262.10 g/mol
InChI Key: IASYDKKRKRTTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to an isoquinoline moiety, with a methyl group at the 3-position and a bromine atom at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromoisoquinoline with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatography techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

    Substitution: The bromine atom at the 7-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the bromine atom at the 7-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

7-bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C11H8BrN3/c1-7-13-14-11-9-3-2-4-10(12)8(9)5-6-15(7)11/h2-6H,1H3

InChI Key

IASYDKKRKRTTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC3=C2C=CC=C3Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-7-bromo-s-triazolo-[3,4-a]-isoquinoline was prepared from acetyl chloride and 5-bromo-1-hydrazinoisoquinoline by a method generally similarto that described below for the preparation of 3-methyl-7-chloro-s-triazolo-[3,4-a]-isoquinoline. Yield, 78.5%; m.p. 203°-204°C.
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